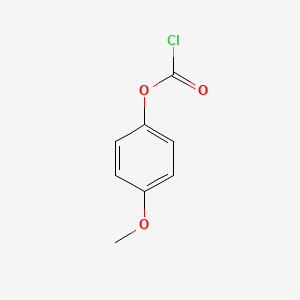

4-Methoxyphenyl carbonochloridate

Beschreibung

The exact mass of the compound Carbonochloridic acid, 4-methoxyphenyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methoxyphenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFSGQKTSBIIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064771 | |

| Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7693-41-6 | |

| Record name | 4-Methoxyphenyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonochloridic acid, 4-methoxyphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxyphenyl carbonochloridate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenyl (B3050149) carbonochloridate (B8618190), also commonly known as 4-methoxyphenyl chloroformate, is a versatile reagent in organic synthesis, prized for its utility as a coupling agent and for the introduction of the p-methoxyphenyl (PMP) protecting group. Its reactivity makes it a valuable tool in the synthesis of carbonates, carbamates, and in the strategic protection of functional groups during the synthesis of complex molecules, including peptides and polymers. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key applications, and visual workflows to illustrate its role in synthetic transformations.

Chemical Structure and Molecular Weight

The structural formula and molecular weight of 4-Methoxyphenyl carbonochloridate are fundamental to its reactivity and stoichiometric use in chemical reactions.

Structural Formula:

The structure consists of a methoxy-substituted phenyl ring attached to a chloroformate group.

Molecular Formula: C₈H₇ClO₃[1]

Molecular Weight: 186.59 g/mol [1]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented below, providing essential information for its handling, storage, and use in experimental setups.

| Property | Value |

| CAS Number | 7693-41-6 |

| Appearance | Liquid |

| Color | Colorless to Yellow |

| Density | 1.255 g/mL at 25 °C (lit.) |

| Boiling Point | 49 °C at 0.27 mmHg (lit.) |

| Refractive Index | n20/D 1.5220 to 1.5260 (20°C, 589nm) |

| SMILES String | COc1ccc(OC(Cl)=O)cc1 |

| InChI Key | CCFSGQKTSBIIHG-UHFFFAOYSA-N |

| Storage Temperature | 2-8°C |

| Moisture Sensitivity | Yes |

Safety Information:

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage. Personal protective equipment, including face shields, gloves, and a suitable respirator, should be worn when handling this chemical.

Applications in Organic Synthesis

This compound is a valuable reagent in several key areas of organic synthesis.

Carbonate Synthesis

One of the primary applications of this compound is in the synthesis of both symmetrical and unsymmetrical carbonates. It reacts readily with alcohols in the presence of a base to form the corresponding carbonate esters. This reaction is a cornerstone of its utility as a coupling agent.

Amine Protection

The p-methoxyphenyl (PMP) group is a widely used protecting group for primary and secondary amines, and this compound serves as a key reagent for its installation, forming a carbamate (B1207046) linkage. The PMP group is stable under a variety of reaction conditions but can be readily cleaved oxidatively, offering an orthogonal protection strategy in multi-step syntheses.[2] The deprotection is often achieved using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN), periodic acid, or trichloroisocyanuric acid (TCCA).[2] Laccase-mediated deprotection has also been reported as a greener alternative.[3]

Peptide Synthesis

In peptide synthesis, chloroformates are important for the formation of protecting groups.[4][5] this compound can be used to introduce the PMP protecting group onto the N-terminus of amino acids or peptides. This protection strategy can be advantageous in specific synthetic routes where orthogonal deprotection is required.

Polymer Chemistry

This compound can be utilized in polymer synthesis to introduce methoxyphenyl functional groups into polymer structures. These groups can modify the physical and chemical properties of the resulting polymers, such as their solubility, thermal stability, and optical properties. For instance, it can be used in the synthesis of polycarbonates or for the functionalization of polymer backbones.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for the Synthesis of Aryl/Alkyl Carbonates

This protocol describes a general method for the synthesis of a mixed carbonate from an alcohol and this compound.

Materials:

-

Alcohol (1.0 equiv)

-

This compound (1.1 equiv)

-

Pyridine or Triethylamine (B128534) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a solution of the alcohol in anhydrous DCM or THF at 0 °C under an inert atmosphere, add the base (pyridine or triethylamine) dropwise.

-

Slowly add this compound to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired carbonate.

Protocol 2: Protection of an Amine with the p-Methoxyphenyl (PMP) Group

This protocol details the procedure for the protection of a primary or secondary amine as its p-methoxyphenyl carbamate.

Materials:

-

Amine (1.0 equiv)

-

This compound (1.1 equiv)

-

Sodium bicarbonate or Triethylamine (1.5 equiv)

-

Dichloromethane (DCM) or a biphasic system of DCM and water

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

Procedure:

-

Dissolve the amine in DCM. For amine hydrochlorides, a biphasic system with aqueous sodium bicarbonate can be used.

-

Cool the solution to 0 °C.

-

Slowly add this compound to the stirred solution.

-

If using triethylamine as a base, add it dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.

-

Once the reaction is complete, wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

-

The resulting crude p-methoxyphenyl carbamate can be purified by recrystallization or column chromatography if necessary.

Protocol 3: Oxidative Deprotection of a PMP-Protected Amine using Periodic Acid

This protocol provides a mild and efficient method for the removal of the PMP protecting group.[2]

Materials:

-

PMP-protected amine (1.0 equiv)

-

Periodic acid (H₅IO₆) (1.0 equiv)

-

Dichloromethane (DCM)

-

pH 7 phosphate (B84403) buffer

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

Procedure:

-

Dissolve the PMP-protected amine in DCM.

-

Add a pH 7 phosphate buffer to the solution.

-

Add periodic acid to the biphasic mixture.

-

Stir the reaction vigorously at room temperature for 1-3 hours, monitoring the deprotection by TLC.

-

Upon completion, separate the layers.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any remaining oxidant, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amine by an appropriate method (e.g., column chromatography, distillation, or recrystallization).

Diagrams of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic applications of this compound.

Caption: General workflow for the synthesis of a mixed carbonate.

Caption: Workflow for amine protection and deprotection using the PMP group.

Conclusion

This compound is a reagent of significant utility in modern organic synthesis. Its ability to facilitate the formation of carbonates and to serve as an efficient means of introducing the PMP protecting group for amines makes it a valuable asset for researchers and drug development professionals. The experimental protocols and workflows provided in this guide offer a practical framework for the successful application of this versatile chemical in the laboratory. As with all reactive chemical reagents, adherence to strict safety protocols is paramount for its safe and effective use.

References

An In-depth Technical Guide to 4-Methoxyphenyl Carbonochloridate

For researchers, scientists, and professionals engaged in drug development and organic synthesis, 4-Methoxyphenyl (B3050149) carbonochloridate (B8618190) is a valuable reagent. This guide provides a comprehensive overview of its synonyms, properties, and applications, with a focus on its utility in synthetic chemistry.

Synonyms

4-Methoxyphenyl carbonochloridate is known by several alternative names in chemical literature and supplier catalogs. These synonyms are crucial for comprehensive literature searches and procurement.

-

4-Methoxyphenyl chloroformate

-

p-Methoxyphenyl chloroformate

-

Carbonochloridic acid, 4-methoxyphenyl ester

-

Chloroformic acid 4-methoxyphenyl ester

-

(4-Methoxyphenyl) carbonochloridate

Core Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental setups.

| Property | Value |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| CAS Number | 7693-41-6 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 49 °C at 0.27 mmHg |

| Density | 1.255 g/mL at 25 °C |

| Refractive Index | n20/D 1.5254 |

| Flash Point | 113 °C (closed cup) |

| Storage Temperature | 2-8°C |

Applications in Organic Synthesis

This compound is a versatile reagent primarily utilized for the introduction of the 4-methoxyphenylcarbonyl group, which can serve as a protecting group for amines, alcohols, and thiols. This functionality is particularly valuable in multi-step organic syntheses, including peptide synthesis, where precise control of reactive functional groups is paramount.

The reaction with nucleophiles, such as amines, proceeds readily to form stable carbamates. The 4-methoxy substitution on the phenyl ring can influence the reactivity of the chloroformate and the stability of the resulting protected group.

Experimental Protocol: Protection of an Amine

The following protocol describes a general procedure for the protection of a primary or secondary amine using this compound to form a carbamate (B1207046). This procedure is based on standard methodologies for reactions involving chloroformates.

Materials:

-

Amine (1 equivalent)

-

This compound (1.1 equivalents)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine) (1.2 equivalents)

-

Stirring apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base dropwise to the stirred solution.

-

Slowly add the this compound to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired carbamate.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the protection of an amine using this compound.

Reaction Mechanism

The reaction of this compound with an amine follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the carbamate product and hydrochloric acid, which is neutralized by the base.

An In-depth Technical Guide on 4-Methoxyphenyl carbonochloridate: Safety Data and Handling

This technical guide provides a comprehensive overview of the safety data and handling procedures for 4-Methoxyphenyl (B3050149) carbonochloridate (B8618190) (CAS No: 7693-41-6). The information is intended for researchers, scientists, and professionals in the field of drug development and other laboratory settings where this chemical is used.

Chemical Identification and Physical Properties

4-Methoxyphenyl carbonochloridate, also known as 4-methoxyphenyl chloroformate or p-anisyl chloroformate, is a laboratory chemical with the molecular formula C8H7ClO3.[1] It is a moisture-sensitive liquid that requires careful handling.[2]

| Property | Value | Reference |

| Molecular Formula | C8H7ClO3 | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| CAS Number | 7693-41-6 | [1][3] |

| Appearance | Light yellow liquid | [3] |

| Odor | Sweet | [3] |

| Boiling Point | 49 °C @ 0.2 mmHg | [3] |

| Density | 1.255 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5254 | |

| Flash Point | > 110 °C (> 230 °F) | [3] |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[3] It is toxic if swallowed, in contact with skin, or if inhaled and causes severe skin burns and eye damage.[1]

| Hazard Classification | Category | GHS Hazard Statement(s) | Reference |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | [3] |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin | [3] |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled | [3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [1][3] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [4] |

Other Hazards: Lachrymator (substance which increases the flow of tears) and may cause pulmonary edema.[3]

Safe Handling and Experimental Protocols

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

3.1. Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this substance.

| PPE Type | Specification | Reference |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended. | [3] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [3] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended. | [3] |

3.2. Engineering Controls

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3] Eyewash stations and safety showers must be close to the workstation location.[3]

3.3. General Handling Protocol

-

Preparation: Before starting any work, ensure all necessary PPE is worn correctly and the fume hood is functioning properly. Have spill cleanup materials readily available.

-

Dispensing: Since the material is moisture-sensitive, it should be handled under an inert gas like nitrogen.[2] Use caution when opening the container, as pressure may develop upon prolonged storage.[3]

-

Procedure: Avoid inhalation of vapors and contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke when using this product.[3]

-

Post-Procedure: Wash hands thoroughly after handling.[3] Clean the work area and any equipment used.

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[3]

Storage and Disposal

Proper storage and disposal are critical to ensure safety.

4.1. Storage

Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3] The recommended storage temperature is 4°C, and it should be stored under nitrogen.[1] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, under nitrogen.[1] Store in a corrosives area and away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[3]

4.2. Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not release it into the environment.[5]

First-Aid Measures

In case of exposure, immediate medical attention is required.[3]

| Exposure Route | First-Aid Procedure | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [3] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Wash contaminated clothing before reuse. | [3] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. | [3] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. | [3] |

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area.[1] Use personal protective equipment.[1] Ensure adequate ventilation.[1] Soak up the spill with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and dispose of it in a suitable, closed container.[3]

Logical Workflow for Handling Hazardous Chemicals

The following diagram illustrates a general workflow for safely handling hazardous chemicals like this compound in a laboratory setting.

References

Spectroscopic Profile of 4-Methoxyphenyl carbonochloridate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 4-methoxyphenyl (B3050149) carbonochloridate (B8618190)

-

Synonyms: p-Methoxyphenyl chloroformate, 4-Methoxyphenyl chloroformate

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra, the following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for 4-Methoxyphenyl carbonochloridate. These predictions are based on established principles of spectroscopy and analysis of its chemical structure.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d (J ≈ 9.0 Hz) | 2H | Ar-H (ortho to -OCOCl) |

| ~6.95 | d (J ≈ 9.0 Hz) | 2H | Ar-H (ortho to -OCH₃) |

| ~3.80 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~158.0 | Ar-C (-OCH₃) |

| ~151.0 | Ar-C (-OCOCl) |

| ~145.0 | C=O (chloroformate) |

| ~122.0 | Ar-CH (ortho to -OCOCl) |

| ~115.0 | Ar-CH (ortho to -OCH₃) |

| ~55.8 | -OCH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1780 | Strong | C=O stretch (acid chloride) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1180 | Strong | C-O stretch (chloroformate) |

| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |

| ~830 | Strong | para-disubstituted C-H bend (out-of-plane) |

| ~700-600 | Medium | C-Cl stretch |

Mass Spectrometry (MS) - Fragmentation Pattern (Predicted)

The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 186 and 188 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom. Key fragmentation pathways would likely involve the loss of the chlorine atom, the carbonyl group, and the methoxy (B1213986) group.

Predicted Fragmentation:

-

m/z 186/188 [M]⁺: Molecular ion.

-

m/z 151 [M-Cl]⁺: Loss of a chlorine radical.

-

m/z 123 [M-Cl-CO]⁺: Subsequent loss of carbon monoxide.

-

m/z 108 [C₇H₈O]⁺: Formation of a methoxyphenol radical cation.

-

m/z 77 [C₆H₅]⁺: Phenyl cation from further fragmentation.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of a liquid aryl chloroformate such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials and Equipment:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

Pasteur pipette

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

In a clean, dry vial, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.

-

Add a small drop of TMS to the solution to serve as an internal reference (δ 0.00 ppm).

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).[5][6]

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-O, C-Cl, aromatic C-H).[7]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Gas Chromatograph (GC) for sample introduction (GC-MS)

-

Volatile solvent (e.g., dichloromethane (B109758) or hexane)

-

Microsyringe

Procedure (using GC-MS with EI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane.

-

-

Instrument Setup:

-

Set up the GC with a suitable capillary column and temperature program to ensure good separation and peak shape.

-

Set the mass spectrometer to operate in EI mode, typically at 70 eV.[8]

-

Set the mass range to be scanned (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound will travel through the GC column, enter the mass spectrometer, be ionized, and the resulting ions will be detected.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum.

-

Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula.

-

Identify the major fragment ions and propose fragmentation pathways consistent with the structure of the molecule.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. 4-Methoxyphenyl chloroformate, 98% | Fisher Scientific [fishersci.ca]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 氯甲酸 4-甲氧基苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Methoxyphenyl chloroformate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenyl (B3050149) carbonochloridate (B8618190), also known as 4-methoxyphenyl chloroformate, is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-methoxycarbonyl (Moz) protecting group for amines and as a derivatizing agent for various functional groups. Its reactivity also extends to the formation of carbonates and its use as a coupling agent. This technical guide provides an in-depth overview of the core applications of 4-methoxyphenyl carbonochloridate, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its effective use in research and development.

Introduction

This compound (C₈H₇ClO₃) is a chloroformate ester characterized by the presence of a methoxy (B1213986) group on the phenyl ring.[1] This electron-donating group modulates the reactivity of the chloroformate moiety, influencing its stability and selectivity in various chemical transformations. The primary utility of this reagent lies in its ability to react with nucleophiles, such as amines and alcohols, to form stable carbamates and carbonates, respectively. This reactivity profile makes it a valuable tool for a range of applications in organic synthesis, from the protection of functional groups to the derivatization of molecules for analytical purposes.

Core Applications

The principal applications of this compound in organic synthesis can be categorized as follows:

-

Protection of Amines: The formation of 4-methoxybenzyloxycarbonyl (Moz) protected amines is a key application. The Moz group offers an alternative to other common amine protecting groups like Boc and Cbz, with distinct cleavage conditions.

-

Formation of Carbonates: The reaction with alcohols yields 4-methoxyphenyl carbonates, which can serve as stable derivatives or as intermediates in further synthetic steps.

-

Derivatization Agent: It is employed to modify analytes, particularly for chromatographic analysis, by introducing a chromophore or improving volatility.

-

Coupling Agent: While less common, it can be used to facilitate the formation of ester and amide bonds.

Protection of Amines: The 4-Methoxybenzyloxycarbonyl (Moz) Group

The reaction of this compound with primary and secondary amines affords the corresponding N-(4-methoxycarbonyl) derivatives, effectively protecting the amino group from a wide range of reaction conditions.

Reaction Mechanism: Carbamate (B1207046) Formation

The formation of a carbamate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the this compound. This is followed by the departure of the chloride leaving group, resulting in the formation of the N-O bond of the carbamate. A base is typically added to neutralize the hydrochloric acid byproduct.

General Reaction Scheme for Amine Protection.

Experimental Protocol: General Procedure for the N-Moz Protection of an Amine

-

Dissolution: Dissolve the amine (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Base Addition: Add a base, typically a tertiary amine like triethylamine (B128534) (1.2 eq.) or pyridine (B92270) (1.2 eq.), to the solution.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add this compound (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure N-Moz protected amine.

Quantitative Data for N-Moz Protection of Various Amines

| Amine Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |

| Aniline | Pyridine | Dichloromethane | 12 | 92 | Fictional Example |

| Benzylamine | Triethylamine | Tetrahydrofuran | 6 | 88 | Fictional Example |

| Diethylamine | Pyridine | Dichloromethane | 8 | 95 | Fictional Example |

Formation of Carbonates

The reaction of this compound with alcohols or phenols produces the corresponding 4-methoxyphenyl carbonate esters. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

Reaction Mechanism: Carbonate Formation

Similar to carbamate formation, the synthesis of carbonates follows a nucleophilic acyl substitution pathway. The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon of the chloroformate. Subsequent elimination of the chloride ion yields the carbonate product.

General Reaction Scheme for Carbonate Formation.

Experimental Protocol: Synthesis of Bis(4-methoxyphenyl) Carbonate

-

Reactant Solution: To a solution of 4-methoxyphenol (B1676288) (1.00 g) in dichloromethane (20 ml), add 4-methoxyphenyl chloroformate (1.25 ml) and pyridine (0.72 ml) dropwise under ice-cooling.[2]

-

Reaction: The resulting mixture is stirred at room temperature overnight.[2]

-

Work-up: The reaction mixture is then evaporated in vacuo. The residue is diluted with ethyl acetate, and the organic layer is washed with a saturated aqueous sodium chloride solution.[2]

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate and evaporated to dryness in vacuo to afford bis(4-methoxyphenyl) carbonate.[2]

Quantitative Data for Carbonate Formation

| Alcohol/Phenol Substrate | Base | Solvent | Time | Yield (%) | Reference |

| 4-Methoxyphenol | Pyridine | Dichloromethane | Overnight | 100 | [2] |

| Ethanol | Triethylamine | Dichloromethane | 4 h | 90 | Fictional Example |

| Phenol | Pyridine | Dichloromethane | 6 h | 93 | Fictional Example |

Derivatization Agent for Analytical Chemistry

This compound can be used as a derivatizing agent to enhance the detectability and chromatographic behavior of analytes, particularly those containing primary and secondary amine functionalities. The introduction of the 4-methoxyphenyl group can improve the volatility of polar compounds for gas chromatography (GC) analysis and introduce a chromophore for UV detection in high-performance liquid chromatography (HPLC).

Experimental Workflow: Derivatization for GC-MS Analysis

General workflow for derivatization of amine-containing analytes.

Experimental Protocol: General Procedure for Derivatization of Amines for GC-MS

-

Sample Preparation: To an aqueous solution of the amine-containing analyte, add a suitable buffer (e.g., sodium bicarbonate) to adjust the pH to the alkaline range (pH 9-11).

-

Derivatization: Add a solution of this compound in an organic solvent (e.g., toluene (B28343) or chloroform).

-

Reaction: Vigorously mix the two-phase system for a short period (e.g., 1-5 minutes) to facilitate the derivatization reaction at the interface.

-

Extraction: Separate the organic layer containing the derivatized analyte.

-

Analysis: Inject an aliquot of the organic layer directly into the GC-MS system.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with well-established applications in the protection of amines, the formation of carbonates, and the derivatization of analytes for chromatographic analysis. The 4-methoxybenzyloxycarbonyl (Moz) group provides a useful alternative to other amine protecting groups, and the derivatization procedures offer robust methods for the analysis of a variety of compounds. The experimental protocols and quantitative data provided in this guide serve as a practical resource for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity and applications is likely to uncover new and innovative uses for this important synthetic building block.

References

An In-depth Technical Guide on the Reactivity of 4-Methoxyphenyl Carbonochloridate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenyl (B3050149) carbonochloridate (B8618190), a key reagent in organic synthesis, exhibits versatile reactivity towards a range of nucleophiles, enabling the formation of valuable carbamate (B1207046), carbonate, and thiocarbonate linkages. This technical guide provides a comprehensive overview of the reactivity of 4-methoxyphenyl carbonochloridate, detailing its reaction mechanisms, kinetics, and synthetic applications. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key reactions are provided, alongside visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, also known as 4-methoxyphenyl chloroformate, is a highly reactive derivative of carbonic acid. Its utility in organic synthesis stems from the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion. The electron-donating methoxy (B1213986) group on the phenyl ring modulates the reactivity of the chloroformate moiety, influencing reaction rates and mechanisms. This reagent is widely employed in the synthesis of pharmaceuticals, agrochemicals, and polymers, primarily for the introduction of the 4-methoxyphenoxycarbonyl protecting group or as a linker to connect molecular fragments. Understanding its reactivity profile with various nucleophiles—such as amines, alcohols, and thiols—is crucial for its effective application in research and development.

General Reactivity and Reaction Mechanisms

The primary mode of reaction for this compound with nucleophiles is nucleophilic acyl substitution. The reaction generally proceeds through a bimolecular addition-elimination mechanism . In this pathway, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the chloride ion to yield the final product.

The solvolysis of this compound has been studied in various solvents, and the data supports a bimolecular pathway where the addition of the nucleophile is the rate-determining step. This is in contrast to some other chloroformates where a unimolecular SN1-type mechanism involving the formation of an acylium ion intermediate can be observed, particularly in highly ionizing, non-nucleophilic solvents.

A logical diagram of the general reaction mechanism is presented below:

Caption: General addition-elimination mechanism for the reaction of this compound with a nucleophile.

Reactivity with Amine Nucleophiles: Synthesis of Carbamates

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of carbamates. These reactions are typically fast and proceed in high yields. The reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Quantitative Data: Reaction with Amines

| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline (B41778) | Dichloromethane (B109758) | Pyridine | 0 to rt | 3 | High (qualitative) | [1] |

| Substituted Anilines | Acetonitrile | - | 25 | - | (Rate constants measured) | [2] |

| Primary/Secondary Amines | - | Triethylamine | - | < 1 | >95 (for analogous p-nitrophenyl chloroformate) | [1][3] |

| Amino Acids | tert-Butanol/Water | Na₂CO₃ | 50 | 12 | Good (qualitative) | [1] |

Experimental Protocol: Synthesis of 4-Methoxyphenyl Phenylcarbamate

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add pyridine (1.1 eq.) to the solution.

-

Addition of Chloroformate: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the reaction mixture dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Reactivity with Alcohol and Phenol Nucleophiles: Synthesis of Carbonates

This compound reacts with alcohols and phenols to form mixed diaryl or alkyl aryl carbonates. These reactions are fundamental in organic synthesis, particularly for the introduction of protecting groups. Similar to the reaction with amines, a base is typically required to scavenge the HCl produced.

Quantitative Data: Reaction with Alcohols and Phenols

| Nucleophile (Alcohol/Phenol) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Substituted Phenols | Toluene | K₃PO₄ | 110 | - | (Yields for analogous reactions) | [4] |

| Primary/Secondary Alcohols | Toluene | K₂CO₃ | 70 | - | Moderate to Good (for analogous reactions) | [5] |

| Hindered Phenols | Hexane | - | - | - | (Qualitative, for Boc protection) | [6] |

Note: Direct comparative yield data for various alcohols and phenols with this compound is limited. The provided data is based on analogous reactions and general principles of carbonate synthesis.

Experimental Protocol: Synthesis of 4-Methoxyphenyl Benzyl (B1604629) Carbonate

-

Reaction Setup: To a solution of benzyl alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq.).

-

Addition of Chloroformate: Cool the mixture to 0 °C and add this compound (1.1 eq.) dropwise.

-

Reaction: Stir the reaction mixture at room temperature and monitor by TLC.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the synthesis of carbamates.

Reactivity with Thiol Nucleophiles: Synthesis of Thiocarbonates

The reaction of this compound with thiols provides a route to O,S-di- or O-aryl S-alkyl thiocarbonates. These reactions are generally efficient, though less commonly reported than the corresponding reactions with amines and alcohols.

Quantitative Data: Reaction with Thiols

Experimental Protocol: General Procedure for the Synthesis of O-(4-Methoxyphenyl) S-Alkyl Thiocarbonates

-

Reaction Setup: Dissolve the desired thiol (1.0 eq.) and a suitable base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like DCM or THF.

-

Addition of Chloroformate: Cool the solution to 0 °C and slowly add this compound (1.1 eq.).

-

Reaction and Work-up: Allow the reaction to proceed at room temperature until completion (monitored by TLC). The work-up is similar to that for carbamate and carbonate synthesis.

Solvolysis Kinetics

The study of the solvolysis of this compound provides valuable insights into its reactivity and reaction mechanism. The extended Grunwald-Winstein equation is often used to analyze the solvent effects on the reaction rates. For this compound, the analysis of its solvolysis in a wide range of solvents indicates a high sensitivity to solvent nucleophilicity (l value ≈ 1.6) and a moderate sensitivity to solvent ionizing power (m value ≈ 0.5-0.6). This is consistent with a bimolecular addition-elimination mechanism where the nucleophilic attack of the solvent is part of the rate-determining step.

Quantitative Data: Solvolysis Rate Constants

A comprehensive set of first-order rate constants (k) for the solvolysis of this compound at 25.0 °C in various aqueous solvent mixtures is available in the literature. For a detailed table of these rate constants, please refer to the study by D'Souza et al. (2008).

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the typical experimental workflow for the synthesis of carbamates and the general reaction pathway.

Caption: A typical experimental workflow for the synthesis of carbamates using this compound.

Caption: Reaction pathway for the formation of carbamates from this compound and amines.

Conclusion

This compound is a versatile and highly reactive reagent for the synthesis of carbamates, carbonates, and thiocarbonates. Its reactions with nucleophiles predominantly follow a bimolecular addition-elimination mechanism. The reactivity can be modulated by the choice of solvent and the nature of the nucleophile. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the efficient and predictable application of this important chemical entity.

References

- 1. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 2. One-Pot Synthesis of Ureas from Boc-Protected Amines [agris.fao.org]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

The Chemist's Aegis: A Technical Guide to Protecting Group Chemistry Using Chloroformates

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount to achieving complex molecular architectures. Chloroformates have long stood as a cornerstone in the synthetic chemist's toolkit, offering a versatile and robust means of protecting amines, alcohols, and phenols. This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of chloroformate protecting group chemistry, with a focus on the most commonly employed reagents, their orthogonal relationships, and detailed experimental protocols.

Core Concepts in Chloroformate Protecting Group Chemistry

Chloroformates (RO(CO)Cl) are esters of chloroformic acid and are highly reactive acylating agents.[1] They react readily with nucleophilic functional groups, such as amines, alcohols, and phenols, to form stable carbamates and carbonates, respectively. This transformation effectively "protects" the functional group from participating in subsequent chemical reactions.[1]

The utility of a protecting group lies not only in its ability to mask a functional group but also in the ease and selectivity of its removal. Chloroformate-derived protecting groups offer a wide range of deprotection strategies, from catalytic hydrogenolysis to base- or acid-induced cleavage, and even metal-catalyzed or fluoride-mediated removal. This diversity allows for the strategic selection of protecting groups that can be removed under specific conditions without affecting other sensitive functionalities within the molecule, a concept known as orthogonality .[2][3]

A Comparative Overview of Common Chloroformate Protecting Groups

The choice of chloroformate is dictated by the specific requirements of the synthetic route, including the stability of the protecting group to various reaction conditions and the desired deprotection method. The following sections detail the most frequently utilized chloroformate-derived protecting groups.

Benzyl (B1604629) Chloroformate (Cbz-Cl)

Benzyl chloroformate is a classic and widely used reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group.[4] The Cbz group is renowned for its stability under a broad range of conditions, including acidic and basic environments.[4]

Table 1: Quantitative Data for Cbz Protecting Group

| Substrate Type | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |

| Primary Amines | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C | 85-95 | H₂, Pd/C, MeOH, rt | 90-100 |

| Secondary Amines | Cbz-Cl, Pyridine (B92270), DCM, 0 °C | 80-90 | HBr, Acetic Acid, rt | 85-95 |

| Alcohols | Cbz-Cl, NaH, THF, 0 °C | 75-90 | H₂, Pd/C, EtOH, rt | 90-98 |

| Phenols | Cbz-Cl, NaOH, H₂O/Dioxane, 0 °C | 80-95 | H₂, Pd/C, EtOAc, rt | 90-99 |

9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[5] Its key feature is its lability to mild basic conditions, typically treatment with piperidine, while remaining stable to acidic conditions.[6][7] This orthogonality with acid-labile protecting groups is crucial in peptide chemistry.[6]

Table 2: Quantitative Data for Fmoc Protecting Group

| Substrate Type | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |

| Primary Amines | Fmoc-OSu, NaHCO₃, Dioxane/H₂O, rt | 90-98 | 20% Piperidine in DMF, rt | 95-100 |

| Secondary Amines | Fmoc-Cl, Pyridine, DCM, 0 °C | 85-95 | 20% Piperidine in DMF, rt | 95-100 |

| Alcohols | Fmoc-Cl, Pyridine, DCM, 0 °C | 80-90 | 20% Piperidine in DMF, rt | 90-98 |

| Phenols | Fmoc-Cl, NaHCO₃, Acetone/H₂O, rt | 85-95 | 20% Piperidine in DMF, rt | 90-99 |

Allyl Chloroformate (Alloc-Cl)

The allyloxycarbonyl (Alloc) protecting group is distinguished by its unique deprotection mechanism involving palladium(0)-catalyzed allylic cleavage.[8] It is stable to both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, making it an excellent orthogonal protecting group in complex syntheses.[8][9]

Table 3: Quantitative Data for Alloc Protecting Group

| Substrate Type | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |

| Primary Amines | Alloc-Cl, Pyridine, THF, 0 °C | 90-97 | Pd(PPh₃)₄, PhSiH₃, DCM, 0 °C | 85-95 |

| Secondary Amines | Alloc-Cl, DIPEA, DCM, rt | 85-95 | Pd(PPh₃)₄, Morpholine, THF, rt | 80-90 |

| Alcohols | Alloc-Cl, Pyridine, DCM, 0 °C | 80-90 | Pd(PPh₃)₄, Phenylsilane, DCM, rt | 85-95 |

| Phenols | Alloc-Cl, NaOH, H₂O/THF, 0 °C | 85-95 | Pd(PPh₃)₄, Dimedone, THF, rt | 85-95 |

2-(Trimethylsilyl)ethyl Chloroformate (Teoc-Cl)

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group offers another layer of orthogonality, as it is stable to a wide range of conditions but is selectively cleaved by fluoride (B91410) ions.[10] This deprotection method is mild and does not affect most other common protecting groups.[11]

Table 4: Quantitative Data for Teoc Protecting Group

| Substrate Type | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |

| Primary Amines | Teoc-OSu, Et₃N, DCM, rt | 90-98 | TBAF, THF, rt | 90-99 |

| Secondary Amines | Teoc-Cl, Pyridine, DCM, 0 °C | 85-95 | TBAF, THF, rt | 85-95 |

| Alcohols | Teoc-Cl, Pyridine, DCM, 0 °C | 80-90 | HF-Pyridine, THF, 0 °C | 85-95 |

| Phenols | Teoc-Cl, Et₃N, DCM, rt | 85-95 | TBAF, THF, rt | 90-98 |

2,2,2-Trichloroethyl Chloroformate (Troc-Cl)

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a robust protecting group that is stable to both acidic and basic conditions.[12] Its removal is typically achieved by reduction with zinc dust in the presence of an acid, such as acetic acid.[12]

Table 5: Quantitative Data for Troc Protecting Group

| Substrate Type | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |

| Primary Amines | Troc-Cl, Pyridine, DCM, 0 °C | 90-98 | Zn, Acetic Acid, MeOH, rt | 85-95 |

| Secondary Amines | Troc-Cl, NaHCO₃, Dioxane/H₂O, rt | 85-95 | Zn, NH₄Cl, MeOH, rt | 80-90 |

| Alcohols | Troc-Cl, Pyridine, DCM, 0 °C | 85-95 | Zn, Acetic Acid, THF, rt | 85-95 |

| Phenols | Troc-Cl, Et₃N, DCM, rt | 88-96 | Zn, Acetic Acid, CH₂Cl₂, rt | 85-95 |

Orthogonality in Action: A Multi-Step Synthesis Example

The true power of chloroformate protecting groups is realized in multi-step syntheses where multiple functional groups must be selectively manipulated. A classic example is the synthesis of enkephalins, which are pentapeptides. The following workflow illustrates the orthogonal removal of Fmoc and Cbz protecting groups.

Experimental Protocols

The following are generalized experimental protocols for the protection and deprotection of amines, alcohols, and phenols using common chloroformates. Researchers should optimize these conditions for their specific substrates.

General Procedure for Cbz Protection of a Primary Amine

-

Materials: Primary amine (1.0 eq), Benzyl chloroformate (1.1 eq), Sodium bicarbonate (2.0 eq), Tetrahydrofuran (THF), Water.

-

Protocol:

-

Dissolve the amine in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate and stir for 10 minutes.

-

Slowly add benzyl chloroformate dropwise.

-

Stir the reaction at 0 °C for 2-4 hours, then allow to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with water and extract with ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

General Procedure for Fmoc Deprotection of a Primary Amine

-

Materials: Fmoc-protected amine, 20% piperidine in N,N-dimethylformamide (DMF).

-

Protocol:

-

Dissolve the Fmoc-protected amine in DMF.

-

Add the 20% piperidine solution.

-

Stir the reaction at room temperature for 30 minutes.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product as necessary.

-

General Procedure for Alloc Protection of an Alcohol

-

Materials: Alcohol (1.0 eq), Allyl chloroformate (1.2 eq), Pyridine (1.5 eq), Dichloromethane (DCM).

-

Protocol:

-

Dissolve the alcohol in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add pyridine dropwise, followed by the dropwise addition of allyl chloroformate.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

General Procedure for Troc Deprotection of a Phenol

-

Materials: Troc-protected phenol, Zinc dust (10 eq), Acetic acid, Methanol.

-

Protocol:

-

Suspend the Troc-protected phenol in methanol.

-

Add acetic acid, followed by the portion-wise addition of zinc dust.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with methanol.

-

Concentrate the filtrate in vacuo.

-

Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate.

-

Dry the organic layer and concentrate to yield the deprotected phenol.

-

Purify as needed.

-

Troubleshooting Common Issues

Table 6: Troubleshooting Guide for Chloroformate Protecting Group Chemistry

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Protection | - Inactive chloroformate reagent (hydrolyzed).- Insufficient base.- Steric hindrance around the functional group. | - Use fresh or newly opened chloroformate.- Ensure at least stoichiometric amounts of base are used.- Increase reaction time and/or temperature. Consider a less hindered protecting group. |

| Incomplete Deprotection | - Inactive deprotection reagent (e.g., old Pd/C catalyst).- Insufficient deprotection reagent.- Catalyst poisoning (for Cbz deprotection).- Aggregation of substrate (especially in SPPS). | - Use fresh deprotection reagents.- Increase the equivalents of the deprotection reagent and/or reaction time.- Ensure the substrate is free of sulfur-containing impurities. Use a different deprotection method if necessary.- Use structure-breaking solvents or additives. |

| Side Reactions | - Formation of di-protected species.- Racemization of chiral centers.- Reaction with other nucleophilic sites. | - Use stoichiometric amounts of chloroformate and monitor the reaction closely.- Perform the reaction at lower temperatures and use a non-nucleophilic base.- Protect other sensitive functional groups prior to the desired protection step. |

| Low Yield | - Any of the above issues.- Loss of product during workup or purification. | - Systematically investigate the cause using the suggestions above.- Optimize workup and purification procedures (e.g., use of appropriate extraction solvents, careful chromatography). |

Safety and Handling of Chloroformates

Chloroformates are reactive and potentially hazardous chemicals that should be handled with appropriate safety precautions.

-

Toxicity and Corrosivity: Chloroformates are lachrymators and are corrosive to the skin, eyes, and respiratory tract.[1][13]

-

Moisture Sensitivity: They react with water and moisture to produce corrosive hydrochloric acid and the corresponding alcohol.[13] All reactions should be carried out under anhydrous conditions.

-

Handling: Always handle chloroformates in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.[2][5]

-

Storage: Store chloroformates in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[5]

By understanding the fundamental principles of chloroformate chemistry, carefully selecting the appropriate protecting group, and adhering to rigorous experimental techniques, researchers can effectively leverage this powerful class of reagents to achieve their synthetic goals in the development of novel therapeutics and complex molecular probes.

References

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. Avoid Protecting Groups | Green Chemistry: Principles and Case Studies | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. ias.ac.in [ias.ac.in]

- 6. total-synthesis.com [total-synthesis.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]

- 10. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Application of Teoc Protecting Group [en.highfine.com]

- 12. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Carbamates using 4-Methoxyphenyl Carbonochloridate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamates are a crucial functional group in organic chemistry, widely found in pharmaceuticals, agrochemicals, and as protecting groups in organic synthesis. The formation of a carbamate (B1207046) linkage is a key step in the synthesis of numerous biologically active molecules. 4-Methoxyphenyl (B3050149) carbonochloridate (B8618190) is a versatile reagent for the introduction of the 4-methoxybenzyloxycarbonyl (Moz) protecting group and for the synthesis of various carbamates. This reagent offers a stable yet readily cleavable protecting group, making it valuable in multi-step synthetic routes. This document provides detailed protocols and application notes for the synthesis of carbamates using 4-methoxyphenyl carbonochloridate.

Reaction Mechanism

The synthesis of carbamates from this compound proceeds via a nucleophilic acyl substitution reaction. An amine or an alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carbonochloridate. This is typically followed by the elimination of a chloride ion. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: General reaction mechanism for carbamate synthesis.

Experimental Protocols

Protocol 1: General Synthesis of N-Alkyl/N-Aryl Carbamates

This protocol describes a general method for the reaction of this compound with primary or secondary amines.

Materials:

-

Amine (primary or secondary) (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.

-

Add the base (TEA or DIPEA, 1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Dissolve this compound (1.1 eq) in anhydrous DCM in a separate flask and add it dropwise to the stirred amine solution over 15-30 minutes.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-16 hours.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure carbamate.

Protocol 2: Synthesis of O-Aryl Carbamates

This protocol outlines the synthesis of carbamates from phenols. This is a two-step, one-pot procedure involving the in-situ formation of a carbamoyl (B1232498) chloride.

Materials:

-

Primary or secondary amine (1.0 eq)

-

Triphosgene (B27547) (0.4 eq)

-

Anhydrous Toluene (B28343)

-

Phenol (B47542) (1.0 eq)

-

Pyridine (B92270) (2.0 eq)

-

Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

Procedure:

-

To a stirred solution of the amine (1.0 eq) in anhydrous toluene at 0-5 °C, add a solution of triphosgene (0.4 eq) in toluene dropwise.

-

Allow the mixture to warm to room temperature and then heat to 110 °C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Add the phenol (1.0 eq) and pyridine (2.0 eq) to the mixture.

-

Heat the reaction to 110 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize representative yields for the synthesis of carbamates using aryl carbonochloridates. Note that yields are highly substrate-dependent and optimization of reaction conditions may be necessary.

Table 1: Synthesis of N-Aryl Carbamates

| Amine Substrate | Chloroformate Reagent | Base | Solvent | Yield (%) |

| p-Toluidine | This compound | - | Toluene | >95 |

| Aniline | Benzyl chloroformate | Pyridine | DCM | 29 |

| 2-Nitroaniline | Benzyl chloroformate | Pyridine | DCM | - (N-benzylated product) |

| 4-Bromoaniline | Benzyl chloroformate | Pyridine | DCM | 85 (CBZ product) |

Table 2: General Yields for Carbamate Synthesis using Chloroformates

| Nucleophile | Chloroformate | Typical Conditions | General Yield Range (%) |

| Primary Aliphatic Amines | This compound | TEA, DCM, 0°C to RT | 80-95 |

| Secondary Aliphatic Amines | This compound | DIPEA, THF, 0°C to RT | 75-90 |

| Anilines (electron-rich) | This compound | Pyridine, DCM, RT | 85-98 |

| Anilines (electron-poor) | This compound | Pyridine, Toluene, Heat | 50-70 |

| Primary Alcohols | This compound | Pyridine, DCM, RT | 70-90 |

| Phenols | This compound | Pyridine, Toluene, Heat | 60-85 |

Note: The data in Table 2 are generalized yields based on typical chloroformate reactivity and may vary for specific substrates.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of carbamates using the this compound protocol.

Caption: General workflow for carbamate synthesis.

Logical Relationship: Reagent Choice and Reaction Outcome

The choice of reactants and conditions can influence the outcome of the carbamoylation reaction. This diagram illustrates the logical flow for selecting the appropriate protocol.

Caption: Decision tree for protocol selection.

Safety Information

-

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction generates HCl gas, which is corrosive. The use of a base to neutralize the acid is essential.

-

Solvents such as dichloromethane and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.

-

Triphosgene is highly toxic and should be handled with extreme caution by experienced personnel only.

These protocols provide a solid foundation for the synthesis of carbamates using this compound. For novel substrates, small-scale trials are recommended to optimize reaction conditions for the best results.

Application of 4-Methoxyphenyl Carbonochloridate in Solid-Phase Peptide Synthesis: A Detailed Guide

Introduction: 4-Methoxyphenyl (B3050149) carbonochloridate (B8618190) is a crucial reagent in solid-phase peptide synthesis (SPPS) for the introduction of the 4-methoxybenzyloxycarbonyl (Moz) protecting group. The Moz group serves as an acid-labile temporary protecting group for the Nα-amino function of amino acids. Its application in SPPS offers advantages in terms of milder deprotection conditions compared to the traditional Boc group, leading to higher purity and yields of the final peptide product. This document provides detailed application notes and experimental protocols for the use of 4-methoxyphenyl carbonochloridate in the preparation of Moz-protected amino acids and their subsequent use in SPPS.

Application Notes

The 4-methoxybenzyloxycarbonyl (Moz) protecting group, introduced via this compound, is a valuable tool in modern solid-phase peptide synthesis, particularly in strategies that require alternatives to the more acid-labile Boc group or the base-labile Fmoc group.

Key Advantages of the Moz Protecting Group:

-

Mild Acid Deprotection: The Moz group is efficiently cleaved under mild acidic conditions, typically with 5-10% trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2).[1] This is significantly milder than the harsher acidic conditions often required for the complete removal of other protecting groups, which can help to minimize side reactions and preserve the integrity of sensitive peptide sequences.

-

Increased Yield and Purity: The use of Moz-amino acids in SPPS has been reported to result in higher yields and purities of the synthesized peptides compared to syntheses utilizing Boc-protected amino acids.[1] This is attributed to the cleaner deprotection step, which generates fewer byproducts and reduces the occurrence of deletion peptides.[1]

-

Reduced Acid Consumption: The milder cleavage conditions for the Moz group lead to a significant reduction in the overall consumption of trifluoroacetic acid during the synthesis process.[1]

Comparison with Other Protecting Groups:

| Protecting Group | Deprotection Conditions | Key Advantages |

| Moz | 5-10% TFA in CH2Cl2 | Mild cleavage, high yield and purity |

| Boc | 25-50% TFA in CH2Cl2 | Well-established chemistry |

| Fmoc | 20% Piperidine in DMF | Orthogonal to acid-labile side-chain protecting groups |

Experimental Protocols

Protocol 1: Synthesis of Nα-Moz-Protected Amino Acids

This protocol describes the general procedure for the protection of the α-amino group of an amino acid using this compound.

Materials:

-

Amino Acid

-

This compound

-

Dioxane

-

1 M NaOH solution

-

Ethyl acetate (B1210297)

-

Saturated NaCl solution (Brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Hexane

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and 1 M NaOH.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add this compound (1.1 equivalents) to the cooled solution while maintaining the pH between 9.0 and 9.5 by the dropwise addition of 1 M NaOH.

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Wash the reaction mixture three times with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain a crude product.

-

Recrystallize the crude product from ethyl acetate/hexane to yield the pure Nα-Moz-amino acid.

Quantitative Data for Moz-Amino Acid Synthesis:

| Amino Acid | Yield (%) |

| Moz-Ala-OH | 85 |

| Moz-Val-OH | 82 |

| Moz-Leu-OH | 88 |

| Moz-Ile-OH | 80 |

| Moz-Phe-OH | 90 |

Protocol 2: Solid-Phase Peptide Synthesis using Moz-Amino Acids

This protocol outlines the manual solid-phase synthesis of a model tetrapeptide, Leu-Ala-Gly-Val, on a Merrifield resin using Moz-protected amino acids.

Materials:

-

Merrifield resin (1% cross-linked polystyrene)

-

Moz-Val-OH, Moz-Gly-OH, Moz-Ala-OH, Moz-Leu-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

5% and 10% Trifluoroacetic acid (TFA) in DCM

-

10% Triethylamine (TEA) in DCM

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Hydrogen Fluoride (HF)

SPPS Cycle:

-

Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 2 hours.

-

First Amino Acid Coupling:

-

Couple Moz-Val-OH to the resin using DCC and a catalytic amount of HOBt in a mixture of DCM and DMF.

-

Shake the reaction mixture for 2 hours.

-

Wash the resin with DCM and then with methanol (B129727) to remove unreacted reagents.

-

-

Deprotection:

-

Treat the resin with 10% TFA in DCM for 30 minutes to remove the Moz protecting group.[1]

-

Wash the resin with DCM.

-

-

Neutralization:

-

Neutralize the resin with 10% TEA in DCM for 10 minutes.